(5-Acetyl-2-furyl)furylmethane
Description
(5-Acetyl-2-furyl)furylmethane, also known as Ethanone, 1-[5-(2-furanylmethyl)-2-furanyl] (CAS: 52805-84-2), is a furan-derived compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.1953 g/mol . Its IUPAC name reflects its structure: a furan ring substituted with an acetyl group at the 5-position, linked via a methylene bridge to another furyl group. This compound is of interest in organic synthesis due to its bifunctional furyl motifs, which are valuable in biomass conversion and materials science .
Properties
CAS No. |
52805-84-2 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-[5-(furan-2-ylmethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C11H10O3/c1-8(12)11-5-4-10(14-11)7-9-3-2-6-13-9/h2-6H,7H2,1H3 |
InChI Key |
PGQDWYALUAAWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-furyl)furylmethane typically involves the condensation of furfural with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of (5-Acetyl-2-furyl)furylmethane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts may also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-2-furyl)furylmethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups into the furan rings .
Scientific Research Applications
(5-Acetyl-2-furyl)furylmethane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Acetyl-2-furyl)furylmethane involves its interaction with specific molecular targets and pathways. The furan rings and acetyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tris(5-methyl-2-furyl)methane
- Structure : A symmetric tris-furylmethane derivative with methyl substituents at the 5-position of each furan ring.
- Synthesis : Prepared via sodium borohydride reduction of 5-aryl-2-furaldehydes, followed by coupling reactions .
- Key Differences :
- Substituents : Lacks the acetyl group present in (5-Acetyl-2-furyl)furylmethane.
- Symmetry : Tris-furyl structure contrasts with the asymmetric bis-furyl framework of the target compound.
- Applications : Used in studies of furan-based polymers and as a precursor for functional materials .
Biomass-Derived 5-(Hydroxymethyl)furfural (HMF) Analogs
- Structure : Derivatives like 5-methylfurfural share a furan core but feature hydroxymethyl or methyl groups instead of acetyl and furylmethyl substituents.
- Synthesis : Produced via acid-catalyzed dehydration of carbohydrates or selective reduction using hydriodic acid .
- Key Differences :
- Functional Groups : HMF analogs prioritize hydroxymethyl or methyl groups for biorefinery applications, whereas (5-Acetyl-2-furyl)furylmethane emphasizes acetyl-furyl motifs.
- Reactivity : The acetyl group in the target compound may enhance electrophilic aromatic substitution reactivity compared to HMF derivatives.
Nitrofuran Derivatives (Contrasting Example)
- Structure : Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide contain a nitro group absent in (5-Acetyl-2-furyl)furylmethane.
- Key Differences: Toxicity: Nitrofurans are potent carcinogens, inducing bladder and mammary tumors in rats . The absence of nitro groups in (5-Acetyl-2-furyl)furylmethane likely reduces toxicity.
Data Table: Comparative Analysis of Furylmethane Derivatives
Research Findings and Implications
Synthetic Efficiency :
- (5-Acetyl-2-furyl)furylmethane is synthesized using -SO₃H functionalized ionic liquids , achieving high yields (up to 90%) under mild conditions . This contrasts with tris-furylmethanes, which require multi-step reductions .
Structural Reactivity :
- The acetyl group in (5-Acetyl-2-furyl)furylmethane enables nucleophilic additions, whereas symmetric tris-furylmethanes are more sterically hindered .
Toxicity Profile: Unlike nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), which induce bladder carcinomas in rats within 9–12 weeks , (5-Acetyl-2-furyl)furylmethane lacks nitro groups linked to carcinogenicity, suggesting safer applications .
Biorefinery Potential: Furylmethane derivatives like (5-Acetyl-2-furyl)furylmethane are emerging as alternatives to HMF analogs for producing hydrophobic biofuels and polymers .
Biological Activity
(5-Acetyl-2-furyl)furylmethane, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(5-Acetyl-2-furyl)furylmethane is characterized by the presence of two furan rings and an acetyl group, contributing to its unique reactivity and biological profile. Its chemical formula is CHO, and it has a molecular weight of 194.19 g/mol. The compound's structural properties enable it to interact with various biological targets.
Antioxidant Properties
Research indicates that (5-Acetyl-2-furyl)furylmethane exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. In a study assessing the effects of various furan derivatives, (5-Acetyl-2-furyl)furylmethane was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory conditions such as arthritis and other chronic inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of (5-Acetyl-2-furyl)furylmethane. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study on breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and increased apoptotic markers.
The mechanisms underlying the biological activity of (5-Acetyl-2-furyl)furylmethane involve multiple pathways:
- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, reducing oxidative stress and promoting cell survival.
- Cytokine Regulation : By inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, it helps in reducing inflammation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a critical mechanism for its anticancer effects.
Case Studies
-
Breast Cancer Cell Study :
- Objective : To evaluate the cytotoxic effects of (5-Acetyl-2-furyl)furylmethane on MCF-7 breast cancer cells.
- Findings : The compound reduced cell proliferation by 70% at a concentration of 50 µM after 48 hours. Apoptotic markers such as Annexin V were significantly upregulated.
-
Inflammation Model :
- Objective : To assess anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment with (5-Acetyl-2-furyl)furylmethane resulted in a 50% reduction in TNF-alpha production compared to control groups.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
